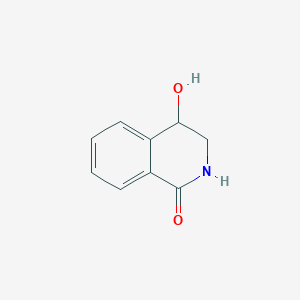
4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
説明
Synthesis Analysis
The synthesis of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its derivatives involves multiple steps, including sulfonation, hydroxylation, and hydrogenation processes. A notable method includes the transformation of isoquinoline into isoquinoline-5-sulfonic acid, followed by the reaction with sodium and potassium hydroxides, and finally, hydrogenation in the presence of palladium on carbon to achieve the desired product with a yield of 47.6% (Huang Wei-yi, 2006). Other methods explore metal-free synthesis, emphasizing the versatility of approaches for creating this compound and its related structures (C. Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques, providing insights into its molecular framework and confirming the presence of key functional groups integral to its chemical behavior (Huang Wei-yi, 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cyclizations and coupling reactions, to yield a range of derivatives. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing complex organic molecules with biological relevance. Notably, reactions facilitated by palladium-catalyzed processes and visible-light-promoted reactions demonstrate the compound's versatility in organic synthesis (Amrita Mondal et al., 2018).
Physical Properties Analysis
The physical properties of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, such as solubility, melting point, and crystalline structure, are important for its practical applications. These properties are influenced by the compound's molecular structure and can affect its behavior in chemical reactions and biological systems. Although specific data on these properties are limited in the provided studies, understanding them is crucial for handling and application purposes.
Chemical Properties Analysis
The chemical properties of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, including its acidity, basicity, and reactivity with various chemical agents, dictate its role in synthetic chemistry and potential pharmacological activities. Its ability to undergo various organic transformations, such as cyclization and condensation reactions, underscores its utility in constructing complex molecular architectures with desired functional capabilities (Xu Liu et al., 2016).
科学的研究の応用
HIV-1 Inhibition : A derivative, 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, has been identified as a potential selective inhibitor of HIV-1 integrase and reverse transcriptase ribonuclease H due to its RNase H inhibition capabilities (Billamboz et al., 2011).
Synthetic Chemistry : Several methods have been developed for synthesizing derivatives of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. For instance, a visible light-promoted synthesis via a tandem radical cyclization and sulfonylation reaction offers a novel approach to creating 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones (Liu et al., 2016).
Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones show potential in vasodilation at specific concentrations, indicating possible therapeutic applications (Zhang, 2010).
Cytotoxic Activity : A novel dihydroisoquinoline hydroxamic acid derivative has demonstrated promising cytotoxic activity against the human hepatocarcinoma cell line Hep3B, suggesting potential therapeutic applications in cancer treatment (Ben Salah et al., 2014).
Anti-inflammatory and Analgesic Properties : Synthesized compounds from this chemical class have shown promising anti-inflammatory and analgesic properties (Khalturina et al., 2010).
Antiviral Activity : Derivatives such as U.K.2371 and U.K.2054 have shown antiviral activity in vitro against various viruses including influenza and rhinoviruses (Reed et al., 1970).
特性
IUPAC Name |
4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFDGRLSVITWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501259 | |
| Record name | 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
23206-20-4 | |
| Record name | 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




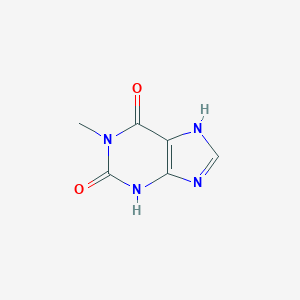
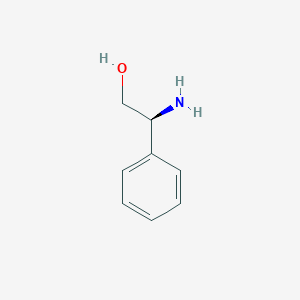
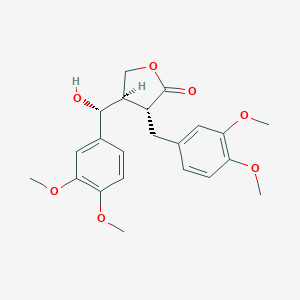


![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
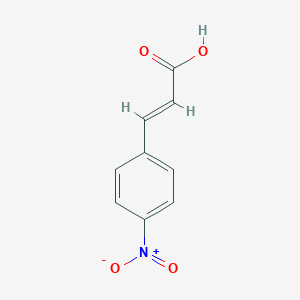
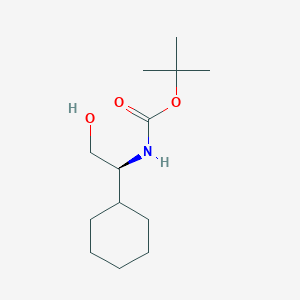
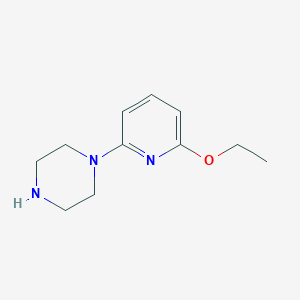
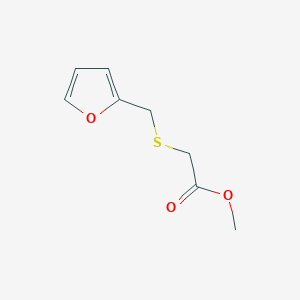
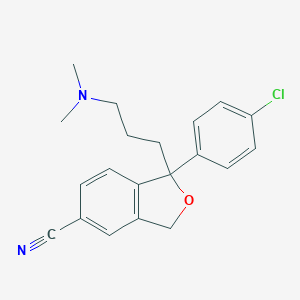
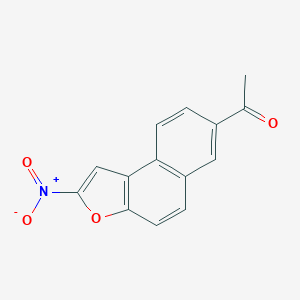
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)